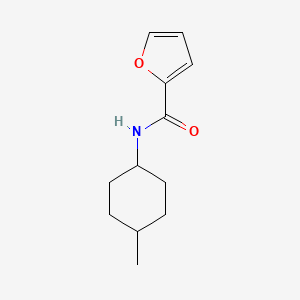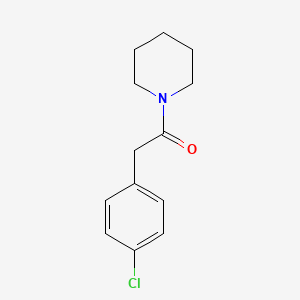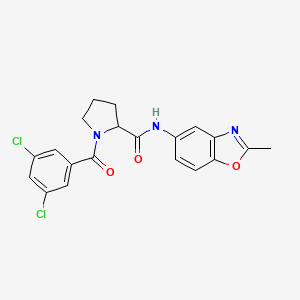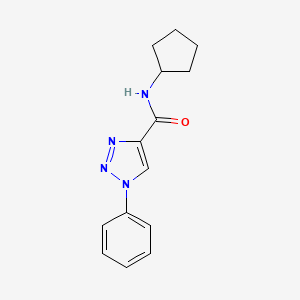
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide, also known as DBF, is a small molecule compound that has been the focus of scientific research due to its potential therapeutic applications. DBF is a synthetic compound that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and survival. N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the protection of neurons from oxidative stress and inflammation, and the regulation of oxidative stress and inflammation through the activation of the Nrf2 pathway. N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has several advantages for lab experiments, including its small size, synthetic accessibility, and potential for therapeutic applications. However, N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
Future research on N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide may include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacological properties. Other future directions may include the development of derivatives of N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide with improved solubility and reduced toxicity, as well as the investigation of its mechanism of action and potential interactions with other drugs.
Synthesis Methods
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has been synthesized through a variety of methods, including the reaction of 2,3-dihydro-1-benzofuran with 1-methylpyrrole-2-carboxylic acid chloride in the presence of a base. Other methods include the use of palladium-catalyzed coupling reactions and the use of iron-catalyzed cross-coupling reactions. The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has been optimized to improve yields and reduce the use of toxic reagents.
Scientific Research Applications
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide inhibits the growth of cancer cells in vitro and in vivo. N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Other potential applications of N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide include its use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-7-2-3-12(16)14(17)15-11-4-5-13-10(9-11)6-8-18-13/h2-5,7,9H,6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYTXNMDJNWYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)


![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)

![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)

![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)
